molecular formula C12H18ClN B1603546 4-(2-Methylphenyl)piperidine hydrochloride CAS No. 82212-02-0

4-(2-Methylphenyl)piperidine hydrochloride

Cat. No. B1603546
CAS RN: 82212-02-0
M. Wt: 211.73 g/mol
InChI Key: UJEPFWNSLTXXGP-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)piperidine hydrochloride is a unique chemical compound with the empirical formula C12H18ClN . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(2-Methylphenyl)piperidine hydrochloride, has been a subject of interest in modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-(2-Methylphenyl)piperidine hydrochloride includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is UJEPFWNSLTXXGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(2-Methylphenyl)piperidine hydrochloride has a molecular weight of 211.73 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Piperidine Derivatives in Antidementia Agents : A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds closely related to 4-(2-Methylphenyl)piperidine hydrochloride, have shown potent anti-acetylcholinesterase activity. These derivatives are promising for the development of antidementia agents due to their significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Antifungal and Analgesic Activities

  • 2,6-Diaryl-3-methyl-4-piperidone Derivatives for Antifungal and Analgesic Applications : Research has explored the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, related to 4-(2-Methylphenyl)piperidine hydrochloride, for their antifungal and analgesic properties. Some of these compounds demonstrated high analgesic and local anesthetic activity, as well as potent antifungal effects against Aspergillus niger and Candida albicans (Rameshkumar et al., 2003).

Neuroprotective Properties

  • Neuroprotective Agents : Piperidine derivatives, closely related to 4-(2-Methylphenyl)piperidine hydrochloride, have been identified as potent N-methyl-D-aspartate (NMDA) antagonists. These compounds, such as CP-101,606, show promise as neuroprotective agents, potentially beneficial in conditions like glutamate toxicity (Chenard et al., 1995).

Anticancer Activity

  • Anticancer Potential in Piperidine-Based Compounds : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their potential as anticancer agents. These compounds, structurally related to 4-(2-Methylphenyl)piperidine hydrochloride, demonstrated significant inhibitory effects on cancer cell growth, suggesting their potential use in anti-leukemia treatments (Rehman et al., 2018).

Antibacterial Properties

  • Antibacterial Applications : N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, structurally related to 4-(2-Methylphenyl)piperidine hydrochloride, have been synthesized and evaluated for antibacterial activity. These compounds showed moderate inhibitory effects against various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017)

properties

IUPAC Name

4-(2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPFWNSLTXXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620368
Record name 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)piperidine hydrochloride

CAS RN

82212-02-0
Record name 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methylphenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (100 mg) was added to a degassed mixture of 1-t-butoxycarbonyl-4-trifluoromethanesulfonyloxy-1,2,3,6-tetrahydropyridine (1.32 g), 2-formylphenylboronic acid (850 mg), lithium chloride (504 mg) and aqueous sodium carbonate (2N, 5.47 mL) in 1,2-dimethoxyethane (30 mL). The resulting solution was heated under reflux for 3 h., cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and aqueous sodium carbonate (2M) and the organic layer was separated, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in ethanol, palladium on carbon (10%) was added and the mixture was shaken under hydrogen (50 psi.) for 3 h. The mixture was filtered through Hyflo, the solvent was evaporated under reduced pressure and the residue was purified by MPLC on silica gel, eluting with EtOAc/Hexane (5:95). The residue was dissolved in ethanolic hydrogen chloride (50 mL) and stirred at room temperature for 30 min. The solvent was evaporated under reduced pressure to give the title compound as a colorless solid (610 mg). m/e (ES+) 176 (MH+).
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TG Murali Dhar, D Nagarathnam… - Journal of Medicinal …, 1999 - ACS Publications
We have previously described compound 1a as a high-affinity subtype selective α 1a antagonist. In vitro and in vivo evaluation of compound 1a showed its major metabolite to be a μ-…
Number of citations: 27 pubs.acs.org
S Hayashi, K Ohashi, E Nakata, C Emoto - Medicinal Chemistry Research, 2014 - Springer
Nociceptin/orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that is a metabolite of precursor polypeptide (prepro-N/OFQ), and N/OFQ peptide (NOP) receptor (or opioid-…
Number of citations: 3 link.springer.com

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